molecular formula C19H26N2O4 B1382557 6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid CAS No. 1823807-74-4

6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B1382557
CAS No.: 1823807-74-4
M. Wt: 346.4 g/mol
InChI Key: OVYBWRQPZUHUFX-UHFFFAOYSA-N
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Description

6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique configuration, which includes a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a diazaspiro core. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester or diketone under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.

    Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionalities. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Final Carboxylation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the Boc-protected amine, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions tailored to each reaction.

Scientific Research Applications

6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug development for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique structural features.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The benzyl group and Boc-protected amine can interact with enzymes or receptors, modulating their activity. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid can be compared with similar compounds such as:

    6-(tert-Butoxycarbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid: This compound features an oxa-azaspiro core instead of a diazaspiro core, leading to different chemical properties and reactivity.

    6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxamide: The carboxamide derivative exhibits different biological activity and stability compared to the carboxylic acid form.

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Biological Activity

6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid (CAS Number: 1823807-74-4) is a complex organic compound notable for its unique spirocyclic structure. With the molecular formula C19H26N2O4 and a molecular weight of 346.43 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The compound features a diazaspiro framework, which is a characteristic of several biologically active compounds. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing the compound's utility in synthetic chemistry and biological applications. The structural complexity contributes to its diverse reactivity profiles and potential interactions with biological targets.

Interaction Studies

Research on the interactions of this compound with biological targets is essential for elucidating its pharmacological potential. Studies typically focus on:

  • Reactivity with Enzymes : Investigating how the compound interacts with specific enzymes can reveal its potential as a drug candidate.
  • Binding Affinity : Understanding binding interactions with receptors or DNA can provide insights into its mechanism of action.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Benzyl-2,6-diazaspiro[3.4]octaneLacks the Boc groupSimpler structure, less steric hindrance
2-tert-butoxycarbonyl-6-benzyl-8-(methylcarbamoyl)-2,6-diazaspiro[3.4]octaneContains a methylcarbamoyl groupEnhanced solubility and potential biological activity
6-Benzyl-2-(phenylthio)-2,6-diazaspiro[3.4]octaneSubstituted with phenylthio groupPotentially different reactivity profiles

This table illustrates how the presence of the Boc group in this compound may influence its reactivity and biological activity compared to other compounds.

Case Studies and Research Findings

  • Cytotoxicity Studies : Preliminary studies suggest that diazaspiro compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, analogs similar to this compound have been tested using assays like MTT or AlamarBlue to determine their effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Metal Ion Interaction : Some studies indicate that diazaspiro compounds may enhance their cytotoxic effects through interaction with metal ions such as Cu²⁺ or Mg²⁺, which could facilitate DNA binding and subsequent cytotoxicity.
  • Synthesis and Modification : Research has also focused on synthesizing modified versions of diazaspiro compounds to improve their solubility and bioactivity. For example, substituting different functional groups can lead to variations in activity profiles.

Properties

IUPAC Name

7-benzyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-18(2,3)25-17(24)21-12-19(13-21)11-20(10-15(19)16(22)23)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYBWRQPZUHUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
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6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
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6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 6
6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid

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